6-Ethoxycarbonyl Regioisomer Enables Active EGFR/HER2 Inhibitor Series Compared to Alternative Substitution Positions
A series of 6-substituted quinazoline derivatives synthesised from a 6-functionalised precursor exhibited potent dual EGFR/HER2 inhibition, with the best compound (5c) achieving IC₅₀ = 2.6 nM against EGFR and 4.3 nM against HER2 kinases. MCF7 cytotoxicity confirmed antitumor activity for the majority of derivatives . In contrast, quinazoline inhibitors elaborated from alternative substitution positions (e.g., 7‑ or 8‑substituted cores) must adopt different exit‑vector geometries, frequently requiring re‑optimisation of the linker and warhead to achieve comparable potency profiles .
| Evidence Dimension | Enzymatic potency (IC₅₀) of derivatives derived from a 6-substituted quinazoline core vs. expectation for regioisomeric cores |
|---|---|
| Target Compound Data | Compound 5c (derived from 6-substituted quinazoline): EGFR IC₅₀ = 2.6 nM, HER2 IC₅₀ = 4.3 nM |
| Comparator Or Baseline | Quinazoline inhibitors built on 7- or 8-substituted cores (no reported sub‑10 nM dual EGFR/HER2 IC₅₀ values in comparable published series) |
| Quantified Difference | Target core delivers low-nanomolar dual inhibition; regioisomeric cores have not been reported to achieve the same dual potency profile in the same study |
| Conditions | In vitro enzymatic assay (EGFR and HER2 kinases); MCF7 breast cancer cell line cytotoxicity |
Why This Matters
Procuring the 6-ethoxycarbonyl regioisomer aligns synthetic efforts with a validated pharmacophoric pattern that directly produced low-nanomolar EGFR/HER2 inhibitors, reducing the risk of SAR failure inherent with alternative substitution positions.
- [1] Ding, H.-G. et al. Synthesis and biological evaluation of novel 6-substituted quinazoline derivatives as dual EGFR/HER2 inhibitors. Journal of the Chemical Society of Pakistan, 2019, 41(1), 1–12. View Source
- [2] Das, D. et al. Discovery of new quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors and their anticancer activities – Part 1. Journal of Enzyme Inhibition and Medicinal Chemistry, 2019, 34(1), 170–182. View Source
